Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite (CAS: 207516-14-1) is a highly specialized, photolabile phosphitylating reagent utilized primarily in the synthesis of caged nucleotides, oligonucleotides, and signaling lipids. By introducing a terminal phosphate protected by two 1-(2-nitrophenyl)ethyl (NPE) groups, this precursor enables precise spatiotemporal control over biological activity via UV-triggered photolysis. For procurement teams and synthetic chemists, its primary value lies in its seamless compatibility with standard automated β-cyanoethyl phosphoramidite chemistry, allowing for the direct, high-yield incorporation of photocleavable phosphate groups without the need for complex post-synthetic alkylation steps [1].
Substituting this compound with standard bis(cyanoethyl) phosphoramidites completely eliminates the photolabile caging functionality, as cyanoethyl groups require harsh chemical deprotection. Furthermore, substituting it with the closely related bis(2-nitrobenzyl) (NB) phosphoramidite introduces severe application-level risks. Upon UV photolysis, NB groups release 2-nitrosobenzaldehyde, a highly electrophilic and toxic byproduct that indiscriminately cross-reacts with biological amines and thiols, often ruining live-cell assays. In contrast, the 1-(2-nitrophenyl)ethyl (NPE) groups of this specific reagent yield 2-nitrosoacetophenone, which is significantly less reactive and easily quenched by standard thiol additives, preserving the integrity of the biological system [1].
A critical differentiator for the NPE caging group introduced by this reagent is the manageable reactivity of its photolysis byproduct. While standard 2-nitrobenzyl (NB) groups release highly toxic 2-nitrosobenzaldehyde, the NPE group releases 2-nitrosoacetophenone. Kinetic studies demonstrate that 2-nitrosoacetophenone is rapidly and efficiently quenched by dithiothreitol (DTT) with a second-order rate constant of 3.5 × 10^3 M^-1 s^-1 at pH 7.0, preventing artifactual modification of target proteins [1].
| Evidence Dimension | Thiol quenching rate of photolysis byproduct |
| Target Compound Data | 2-nitrosoacetophenone (from NPE): 3.5 × 10^3 M^-1 s^-1 (rapidly quenched) |
| Comparator Or Baseline | 2-nitrosobenzaldehyde (from NB): Highly reactive, poorly controlled toxicity |
| Quantified Difference | NPE byproduct allows complete sequestration in <1 second with 1 mM DTT, unlike NB byproducts. |
| Conditions | pH 7.0, 21°C, 0.18 M ionic strength with DTT |
Prevents artifactual cellular toxicity and off-target protein modifications during live-cell photoregulation assays, ensuring reliable data.
The efficiency of a photocaged compound is defined by its quantum yield and the rate of active molecule release. Phosphates caged via this bis(NPE) phosphoramidite exhibit high steady-state quantum yields ranging from 0.49 to 0.63. Furthermore, the decay of the aci-nitro intermediate, which dictates the release rate of the active phosphate, occurs rapidly at 35 to 250 s^-1 under physiological conditions, providing sharper spatiotemporal activation compared to many conventional NB-caged equivalents [1].
| Evidence Dimension | Steady-state quantum yield and release rate |
| Target Compound Data | NPE-caged phosphates: QY = 0.49–0.63; k_release = 35–250 s^-1 |
| Comparator Or Baseline | Standard photo-caging baselines (e.g., NB groups): Generally lower quantum yields and slower intermediate decay |
| Quantified Difference | Quantum yields up to >0.5 ensure efficient photolysis with minimal UV dosing. |
| Conditions | 347 nm or 350 nm laser pulse photolysis, pH 7.1 |
Ensures rapid, sharp activation of the caged nucleotide or lipid with minimal UV exposure, significantly reducing phototoxicity in sensitive assays.
In the synthesis of complex caged signaling molecules, such as caged sphingosine 1-phosphate, post-synthetic alkylation of phosphates using diazoethane reagents often yields complex mixtures (e.g., competing oxygen vs. sulfur alkylation) and requires arduous purification. Utilizing Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite allows for the direct, regioselective phosphitylation of primary hydroxyls in a single high-yield step, seamlessly integrating into standard automated or solution-phase synthetic workflows [1].
| Evidence Dimension | Synthetic route efficiency and regioselectivity |
| Target Compound Data | Direct phosphoramidite coupling: High regioselectivity for O-phosphorylation |
| Comparator Or Baseline | Post-synthetic alkylation (e.g., 1-(2-nitrophenyl)diazoethane): Yields mixed O/S alkylation and requires complex HPLC purification |
| Quantified Difference | Eliminates the multi-product distribution inherent to diazo-alkylation, streamlining the manufacturing process. |
| Conditions | Solution-phase coupling with DIPEA or automated solid-phase synthesis |
Streamlines the procurement and manufacturing workflow by allowing standard DNA/RNA synthesizer compatibility and straightforward solution-phase coupling.
Ideal for introducing a photolabile 5'-phosphate to control Dicer processing or gene silencing spatiotemporally, leveraging its compatibility with automated synthesizers [1].
The reagent of choice for synthesizing caged sphingosine 1-phosphate and similar lipid mediators, where direct phosphitylation avoids the low yields of post-synthetic alkylation [2].
Essential for generating caged nucleotides (e.g., ATP, GTP) used in live-cell imaging, where the rapid DTT-mediated quenching of its 2-nitrosoacetophenone byproduct prevents off-target protein toxicity [3].